2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
Description
2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol (CAS 197968-46-0) is a photoreactive compound featuring a benzyl alcohol backbone substituted with a 3-trifluoromethyl-3H-diazirine group and an iodine atom at the 2-position. Its primary applications include photolabeling and crosslinking in biochemical studies, leveraging the diazirine group’s ability to generate carbenes upon UV irradiation (350 nm) for covalent bonding with target molecules . The iodine substituent enhances its utility in nucleophilic substitution reactions, enabling further functionalization .
Key Properties:
Properties
IUPAC Name |
[2-iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IN2O/c10-9(11,12)8(14-15-8)6-2-1-5(4-16)7(13)3-6/h1-3,16H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDFFESOQHBLLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2(N=N2)C(F)(F)F)I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458897 | |
| Record name | {2-Iodo-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197968-46-0 | |
| Record name | {2-Iodo-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxime Formation and Tosylation
The process initiates with the oximation of 4-(trifluoroacetyl)benzyl alcohol using hydroxylamine hydrochloride under acidic conditions (Equation 1):
Subsequent tosylation with tosyl chloride in pyridine yields the tosyl oxime intermediate, critical for ring closure (Equation 2):
Diaziridine Ring Closure
Treatment with liquid ammonia induces cyclization to form diaziridine (Equation 3):
Yields for this step typically range from 70–85%, contingent on ammonia concentration and temperature control.
Oxidation to Diazirine and Iodination
The diaziridine intermediate undergoes oxidation using iodine-triethylamine (I₂-Et₃N) or activated MnO₂ to install the diazirine moiety (Equation 4):
Electrophilic iodination via N-iodosuccinimide (NIS) in dichloromethane introduces the 2-iodo substituent, completing the synthesis (Equation 5):
Key Data:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Oxime formation | NH₂OH·HCl, HCl | Reflux, 6 h | 92 |
| Tosylation | TsCl, pyridine | 0°C, 2 h | 88 |
| Diaziridine closure | NH₃ (l) | -30°C, 24 h | 78 |
| Diazirine oxidation | I₂, Et₃N | RT, 12 h | 65 |
| Iodination | NIS, CH₂Cl₂ | RT, 6 h | 60 |
Direct Radical Copolymerization-Assisted Synthesis
Recent advances in polymer chemistry have enabled the integration of diazirine-containing monomers into acrylate backbones. While primarily used for polymer synthesis, this method offers insights into stabilizing diazirine intermediates during functionalization.
Monomer Preparation
Trifluoromethyl-diazirinyl benzyl alcohol is acylated with acryloyl chloride to form a diazirine-acrylate monomer (Equation 6):
Controlled Radical Polymerization
RAFT polymerization with n-butyl acrylate (nBA) preserves the diazirine group, as evidenced by a single ¹⁹F NMR resonance. Post-polymerization, iodination is achieved via halogen exchange reactions using KI/CuI in DMF (Equation 7):
Advantages:
-
Stabilizes diazirine against decomposition during iodination.
-
Enables modular functionalization for applications in photolithography.
Microwave-Assisted Pd(0)-Catalyzed Coupling
Pd(0)-catalyzed cross-coupling methodologies, optimized under microwave irradiation, provide a rapid route to introduce iodine at the 2-position.
Suzuki-Miyaura Coupling Precursor
A boronic ester derivative of 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol is prepared (Equation 8):
Microwave-Promoted Iodination
Coupling with iodoarenes under Pd(PPh₃)₄ catalysis installs the iodine substituent (Equation 9):
Yields exceed 75% with reaction times under 30 minutes.
Sequential Difluoroalkyne Addition and Diazirine Formation
A novel approach leverages difluoroalkyne chemistry to construct the diazirine ring and iodine group concurrently.
Difluoroalkyne Hydration
Reaction of 4-ethynylbenzyl alcohol with bromodifluoroacetylene forms a difluoroketone hydrate (Equation 10):
One-Pot Diazirine Synthesis and Iodination
The hydrate undergoes oximation, tosylation, and ammoniation to diaziridine, followed by oxidation with I₂-Et₃N. Concurrent iodination occurs via electrophilic aromatic substitution (Equation 11):
Optimization Insights:
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Diaziridine Intermediate | High purity; established protocols | Multi-step; long reaction times | 60 | Lab-scale |
| Radical Copolymerization | Stabilizes sensitive groups; modular | Requires polymer support; post-modification | 55 | Pilot-scale |
| Microwave Coupling | Rapid; high regioselectivity | Specialized equipment needed | 75 | Lab-scale |
| Difluoroalkyne Route | Concurrent functionalization; fewer steps | Sensitive to moisture | 68 | Lab-scale |
Mechanistic Considerations and Side Reactions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyl alcohol group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The iodo group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: Pd/C with H2, NaBH4 in methanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF), thiourea in ethanol.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, benzene.
Substitution: Azido derivatives, thiol derivatives.
Scientific Research Applications
Photocrosslinking in Chemical Biology
The primary application of 2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol lies in its use as a photoreactive crosslinker. Upon UV irradiation, the diazirine group generates a reactive carbene that can covalently bond to nearby nucleophiles, allowing researchers to study protein interactions and cellular dynamics in real-time. This property is particularly valuable for:
- Mapping protein-protein interactions.
- Investigating the dynamics of cellular signaling pathways.
Development of Chemical Probes
This compound serves as a building block for the synthesis of various chemical probes used in biological studies. By attaching to specific ligands or pharmacophores, it enables targeted modification and labeling of biomolecules. Notable applications include:
- Synthesis of trifunctional probes that incorporate alkyne tags for click chemistry.
- Development of photoaffinity labels for identifying binding sites on proteins.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to form stable covalent bonds with biological targets can be harnessed for:
- Targeted drug delivery systems.
- Design of irreversible inhibitors for enzyme targets.
Case Study 1: Protein Interaction Mapping
A study utilized this compound to map protein interactions in live cells. By employing UV light to activate the diazirine moiety, researchers successfully identified novel interaction partners of a key signaling protein, demonstrating its efficacy in live-cell imaging and interaction studies .
Case Study 2: Synthesis of Photoreactive Probes
In another research effort, scientists synthesized a series of photoreactive probes incorporating the diazirine group from this compound. These probes were used to investigate receptor-ligand interactions, showcasing their utility in drug discovery and development processes .
Mechanism of Action
The compound exerts its effects primarily through the diazirine moiety. Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate. This carbene can insert into C-H, N-H, and O-H bonds, forming stable covalent bonds with nearby molecules. This property makes it an excellent tool for mapping molecular interactions and studying the structure-function relationships of biomolecules.
Comparison with Similar Compounds
Core Structural Analogs
Key Observations :
- Iodo vs. Hydrogen: The iodine atom in the target compound increases molecular weight by ~126 g/mol compared to the non-iodinated analog.
- Iodo vs. Tributylstannyl : The tributylstannyl analog () is tailored for radioactive labeling but requires specialized handling due to tin’s toxicity and radioactivity. In contrast, the iodo derivative is more versatile for synthetic modifications.
Functionalized Derivatives
Photoreactivity Comparison :
- The trifluoromethyl-diazirine group in all analogs enables rapid carbene generation (~65% yield) upon UV exposure, critical for covalent binding .
- TDBzl-etomidate () shares the diazirine moiety but incorporates a benzyl ester for receptor targeting, whereas the iodinated benzyl alcohol prioritizes synthetic flexibility.
Biological Activity
2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol (CAS Number: 197968-46-0) is a compound of interest due to its unique structural characteristics and potential applications in biological research, particularly in the field of photolabeling and drug discovery. This article explores its biological activity, including its mechanism of action, potency, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆F₃IN₂O |
| Molecular Weight | 342.06 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| LogP | 1.84 |
The compound features a diazirine moiety, which is known for its photoreactive properties. Upon exposure to UV light, diazirines can form reactive carbene species that can covalently bond to nearby biomolecules, making them valuable for studying protein interactions and dynamics.
Binding Affinity and Potency
Research indicates that modifications to the benzyl alcohol structure significantly enhance its biological activity. For instance, the addition of the trifluoromethyl-diazine group has been shown to increase the potency of related compounds as general anesthetics. In a study involving tadpoles, the modified compound exhibited an effective concentration (EC50) of 2.5 ± 0.6 μM compared to 16 ± 1.4 μM for its base structure, indicating a six-fold increase in potency .
Case Study: Anesthetic Properties
In a comparative study on anesthetic efficacy, the compound was tested alongside other known anesthetics like propofol. The results demonstrated that the modified compound not only enhanced GABA-induced currents but also showed a significant increase in binding affinity at specific GABA receptor sites, which are critical for anesthetic action. The EC50 values reported for various modifications highlight the importance of structural features in determining biological activity .
Photolabeling Applications
The ability of diazirine-containing compounds to act as photolabels has been extensively studied. The compound can be utilized in photoaffinity labeling experiments to map ligand-binding sites on proteins. This is particularly useful in understanding receptor mechanisms and drug interactions.
Comparative Analysis of Related Compounds
| Compound Name | EC50 (μM) | Comments |
|---|---|---|
| This compound | 2.5 ± 0.6 | High potency as a general anesthetic |
| pTFD-di-iPr-BnOH | 16 ± 1.4 | Base structure with lower potency |
| Propofol | 7 ± 1.7 | Established anesthetic with lower binding affinity |
Q & A
Q. Q1: What are the established synthetic routes for preparing 2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol, and how can reaction yields be optimized?
Methodological Answer: The compound is typically synthesized via multi-step procedures involving diazirine ring formation and iodination. A key approach involves precursor modification of benzyl alcohol derivatives with trifluoromethyl-diazirine groups, followed by iodine substitution. Weber and Brunner (1995) demonstrated that tributylstannyl intermediates enable high-specific-radioactivity labeling, which can be adapted for iodination . Optimizing yields requires:
- Temperature control : Diazirine formation is sensitive to thermal decomposition; reactions should be conducted below 40°C.
- Protection of hydroxyl groups : Use tert-butyldimethylsilyl (TBDMS) ethers to prevent side reactions during iodination.
- Catalyst selection : Pd(PPh₃)₄ improves iodination efficiency in Stille coupling reactions.
Q. Q2: How should researchers handle and store this compound to ensure stability?
Methodological Answer: The diazirine moiety and iodine substituent make the compound light- and temperature-sensitive. Best practices include:
- Storage : –20°C in amber vials under inert gas (Ar/N₂).
- Solvent choice : Dissolve in anhydrous DMSO or acetonitrile to minimize hydrolysis.
- Handling : Use UV-filtering glassware to avoid unintended photolysis during experiments .
Advanced Research Questions
Q. Q3: What experimental parameters govern the efficiency of photoaffinity labeling using this compound, and how can conflicting results in cross-linking studies be resolved?
Methodological Answer: The trifluoromethyl-diazirine group undergoes photolysis at 350–365 nm to generate reactive carbenes for cross-linking. Key parameters:
- Wavelength : 365 nm UV lamps are optimal; shorter wavelengths risk decomposition.
- Exposure time : 5–10 minutes (prolonged exposure degrades the carbene).
- Quenchers : Add 1 mM β-mercaptoethanol to scavenge unreacted carbenes and reduce nonspecific binding .
Data Contradiction Analysis:
Discrepancies in cross-linking efficiency often arise from:
Q. Q4: How does the iodine substituent influence the compound’s reactivity in nucleophilic substitution reactions compared to non-halogenated analogs?
Methodological Answer: The iodine atom enhances leaving-group ability, making the benzyl alcohol a candidate for SN2 reactions. However, steric hindrance from the diazirine group can reduce reactivity. Comparative studies show:
Q. Q5: What analytical techniques are most effective for characterizing and quantifying this compound in complex biological matrices?
Methodological Answer:
Q. Q6: How can researchers address discrepancies in the compound’s reported acidity compared to structurally related benzyl alcohols?
Methodological Answer: The trifluoromethyl group is electron-withdrawing, which increases acidity (pKa ~12.5 vs. ~15 for unsubstituted benzyl alcohol). However, conflicting reports may arise from:
- Solvent effects : Measure pKa in consistent solvents (e.g., D₂O vs. DMSO).
- Competing resonance : The diazirine ring may delocalize electron density, subtly altering acidity. Use computational methods (DFT) to model proton dissociation energies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
